1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene
Description
Structure
3D Structure
Properties
CAS No. |
342403-44-5 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-ethyl-2-prop-2-ynoxybenzene |
InChI |
InChI=1S/C11H12O/c1-3-9-12-11-8-6-5-7-10(11)4-2/h1,5-8H,4,9H2,2H3 |
InChI Key |
AYWIOFJEWPOEQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OCC#C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethyl 2 Prop 2 Yn 1 Yl Oxy Benzene and Analogues
Alkylation of Phenolic Precursors with Propargyl Halides
The core of the synthesis is the reaction between a phenoxide ion and a propargyl halide, typically propargyl bromide. The phenoxide is generated in situ by treating the phenol (B47542) with a suitable base. The general reaction is illustrated below:
Scheme 1: General Synthesis of Aryl Propargyl Ethers

The selection of a base is critical for the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide anion. Both inorganic and organic bases have been effectively employed in this capacity.
Inorganic bases are widely used for the synthesis of aryl propargyl ethers due to their effectiveness, availability, and favorable reaction kinetics.
Potassium Carbonate (K2CO3): This is one of the most frequently utilized bases for the O-propargylation of phenols. nih.gov It is a moderately strong base, capable of deprotonating the acidic phenolic proton to facilitate the nucleophilic attack on the propargyl halide. quora.com The reaction is commonly carried out by refluxing the phenol and propargyl bromide with an excess of K2CO3 in a suitable solvent, such as acetone (B3395972). nih.govplos.org This combination has been proven to be highly effective for a variety of substituted phenols, affording good to excellent yields (ranging from 53% to 85%). nih.gov The heterogeneous nature of the reaction in some solvents is a key feature, with the solid K2CO3 acting as the base.
Sodium Hydride (NaH): A significantly stronger base than K2CO3, NaH provides rapid and irreversible deprotonation of the phenol. reddit.com This method is typically employed in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). thieme-connect.de While highly effective, the use of NaH requires anhydrous conditions as it reacts vigorously with water. Caution must also be exercised when using NaH with solvents like DMF and DMSO at elevated temperatures, as this can lead to exothermic decomposition and potential runaway reactions. acs.org
Table 1: Comparison of Inorganic Bases in O-Propargylation of Phenols
| Base | Typical Solvent(s) | Common Reaction Conditions | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|---|
| Potassium Carbonate (K2CO3) | Acetone, DMF | Reflux (e.g., 80°C) | Cost-effective, easy to handle, good yields. | Slower reaction times compared to stronger bases. | nih.gov, plos.org, mdpi.com |
| Sodium Hydride (NaH) | DMF, DMSO, THF | Room temperature to reflux | Fast, irreversible deprotonation. | Requires anhydrous conditions, potential safety hazards with certain solvents. | thieme-connect.de, acs.org |
Organic bases, such as triethylamine (B128534) (Et3N), can also be used to promote the alkylation of phenols. While less common than inorganic bases for this specific transformation, they function by deprotonating the phenol to form a triethylammonium (B8662869) phenoxide ion pair. epa.govrsc.org The reactivity of this ion pair then dictates the rate of the subsequent alkylation. In related reactions, such as the benzoylation of phenols, triethylamine has been shown to act as a catalyst through a general base catalysis mechanism. epa.gov For propargylation, hindered organic bases like diisopropylethylamine (iPr2NEt) have also been used, particularly in reactions involving more sensitive substrates. mdpi.com
The solvent plays a crucial role by solvating the reacting species, particularly the cation of the base, and influencing the nucleophilicity of the phenoxide. The choice of solvent can significantly impact the reaction rate and the final yield of the desired aryl propargyl ether.
Polar aprotic solvents are generally the preferred choice for SN2 reactions like O-alkylation. nih.gov These solvents possess large dipole moments but lack acidic protons. They are effective at solvating cations, leaving the corresponding anion (the phenoxide) relatively "naked" and more nucleophilic, thereby accelerating the reaction rate. youtube.com
Acetone: As a polar aprotic solvent, acetone is highly effective for the K2CO3-mediated propargylation of phenols. nih.gov It provides excellent solvation for the reaction, favoring the SN2 pathway and leading to high yields of the desired ether product. nih.govplos.org Its relatively low boiling point makes it suitable for reactions under reflux conditions and allows for easy removal post-reaction.
N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are highly polar aprotic solvents that can significantly accelerate SN2 reactions. pharmaxchange.info They are often used with strong bases like NaH. thieme-connect.de However, reactions in DMF and DMSO can sometimes be less clean, leading to side products or complex mixtures, particularly at higher temperatures. reddit.com Furthermore, the combination of these solvents with NaH can pose significant safety risks. acs.org
Table 2: Influence of Polar Aprotic Solvents on the Synthesis of Aryl Propargyl Ethers
| Solvent | Typical Base Pairing | Key Characteristics | Observed Outcomes | Reference(s) |
|---|---|---|---|---|
| Acetone | K2CO3 | Good solvating power, favors SN2, easily removed. | Proven to be one of the best solvents for this reaction, providing high yields. | nih.gov, plos.org |
| DMF | K2CO3, NaH | Highly polar, accelerates reaction rates. | Can lead to high yields but sometimes results in complex mixtures or no product. | pharmaxchange.info, reddit.com, plos.org |
| DMSO | NaH | Highly polar, strong solvating ability. | Effective but can promote side reactions. Poses safety risks with NaH. | pharmaxchange.info, reddit.com, thieme-connect.de, acs.org |
While polar aprotic solvents are most common, other solvent systems can also be employed.
Tetrahydrofuran (B95107) (THF): THF is a less polar ether-based solvent. It is often used in reactions involving organometallic reagents or very strong bases like lithium hydride (LiH). plos.org In some reported cases, the use of THF for the propargylation of phenols has resulted in low to no product formation, suggesting it may be less effective than more polar aprotic solvents for this specific transformation under certain conditions. nih.govplos.org However, it has been successfully used in related multi-step syntheses to generate protected propargyl phenols. rsc.org
Dichloromethane (CH2Cl2): Dichloromethane is typically used as a solvent for the workup and extraction of the product from the aqueous phase after the reaction is complete. plos.org It is also used as a reaction solvent for preliminary steps, such as the protection of phenolic hydroxyl groups, but is less commonly employed as the primary solvent for the O-alkylation step itself. rsc.org
Influence of Substituent Electronic Properties on Alkylation Reactivity
The reactivity of the phenolic substrate in the O-alkylation reaction is significantly influenced by the electronic nature of the substituents on the aromatic ring. These substituents can either donate or withdraw electron density, thereby affecting the nucleophilicity of the phenoxide ion intermediate.
Electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), and halo (-Cl, -Br) groups, decrease the electron density on the aromatic ring and, consequently, on the phenolic oxygen. This reduction in electron density lowers the nucleophilicity of the resulting phenoxide ion. As a result, phenols bearing strong EWGs generally exhibit slower reaction rates in O-alkylation reactions compared to unsubstituted or electron-rich phenols. For instance, the synthesis of propargyl ethers from phenols containing nitrile groups has been documented. nih.gov In a study on the Suzuki coupling of a propargyl-protected phenol, 4-bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene was synthesized from 4-bromo-2-chlorophenol (B165030) and propargyl bromide, demonstrating the viability of the reaction even with halogen substituents. researchgate.net
The decreased reactivity of phenols with EWGs may necessitate more forcing reaction conditions, such as higher temperatures or stronger bases, to achieve satisfactory yields.
Conversely, electron-donating groups (EDGs), such as alkyl (-R), alkoxy (-OR), and amino (-NH2) groups, increase the electron density on the aromatic ring and the phenolic oxygen. This enhancement of electron density increases the nucleophilicity of the phenoxide ion, leading to a faster rate of O-alkylation. The ethyl group in 2-ethylphenol (B104991) is a weak electron-donating group, which facilitates the formation of the corresponding phenoxide and its subsequent reaction with propargyl bromide.
Studies have shown that phenols with electron-donating groups, like the methyl group, undergo alkylation with high conversion rates. nih.gov For example, the synthesis of aryl propargyl ethers from 2,4,6-trimethylphenol (B147578) proceeds efficiently in the presence of potassium carbonate. researchgate.net This indicates that the presence of the ethyl group in 2-ethylphenol contributes positively to the desired O-propargylation reaction.
| Substituent Type | Effect on Ring Electron Density | Influence on Phenoxide Nucleophilicity | Impact on Alkylation Reactivity | Example Substituents |
|---|---|---|---|---|
| Electron-Withdrawing Groups (EWGs) | Decrease | Decrease | Slower Reaction Rate | -NO2, -CN, -Cl, -Br |
| Electron-Donating Groups (EDGs) | Increase | Increase | Faster Reaction Rate | -CH3, -C2H5, -OCH3 |
Optimization of Reaction Conditions: Temperature and Time Profiles
The efficiency of the synthesis of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene is highly dependent on the optimization of reaction parameters, primarily temperature and reaction time. The choice of base and solvent also plays a crucial role. researchgate.netresearchgate.net
Commonly used bases for this transformation include potassium carbonate (K2CO3) and sodium hydride (NaH). researchgate.netresearchgate.net Solvents such as acetone, acetonitrile, dimethylformamide (DMF), and tetrahydrofuran (THF) are frequently employed. researchgate.netresearchgate.net
Research indicates that when using potassium carbonate as the base, acetone is a suitable solvent, leading to high yields. researchgate.net In one study, the reaction of a phenol with propargyl bromide in the presence of K2CO3 in acetone at reflux temperature (around 56°C) for several hours resulted in a good yield of the desired propargyl ether. researchgate.net Increasing the temperature can accelerate the reaction, but excessively high temperatures may lead to side reactions and decomposition of the product.
When a stronger base like sodium hydride is used, the reaction can often proceed at lower temperatures. researchgate.net For example, the formation of the sodium phenoxide can be carried out at room temperature, followed by the addition of propargyl bromide. researchgate.net The reaction time is also a critical factor; monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is essential to determine the optimal time for completion and to avoid the formation of byproducts. Generally, reaction times can range from a few hours to overnight, depending on the specific substrates and conditions. reddit.com
| Base | Solvent | Typical Temperature | Typical Reaction Time | Observations |
|---|---|---|---|---|
| K2CO3 | Acetone | Reflux (~56°C) | 4-12 hours | Good yields, common and mild conditions. researchgate.net |
| K2CO3 | DMF | Room Temp to 80°C | 2-24 hours | Effective, but can be harder to remove. reddit.com |
| NaH | DMF/THF | 0°C to Room Temp | 1-6 hours | Stronger base, allows for lower temperatures. researchgate.net |
Purification Techniques for Synthesized this compound (e.g., Chromatography, Recrystallization)
After the reaction is complete, the crude product mixture typically contains the desired this compound, unreacted starting materials, the base, and any byproducts. Therefore, a purification step is necessary to isolate the pure compound.
The most common and effective method for purifying propargyl aryl ethers is flash column chromatography. researchgate.net This technique separates compounds based on their polarity. The crude product is dissolved in a minimal amount of a non-polar solvent and loaded onto a silica (B1680970) gel column. A solvent system, typically a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate, is then passed through the column. researchgate.net The components of the mixture travel down the column at different rates, allowing for the collection of pure fractions of the desired product.
If the synthesized compound is a solid at room temperature, recrystallization can be an alternative or complementary purification method. This involves dissolving the crude product in a hot solvent in which it is soluble and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization.
Following purification, the identity and purity of this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Alternative Synthetic Approaches to Propargyl Aryl Ethers
While the Williamson ether synthesis is the most direct and widely used method for preparing propargyl aryl ethers, alternative strategies exist, particularly for more complex molecules where a convergent approach might be more efficient.
Multi-step Convergent Syntheses
For propargyl aryl ethers, a multi-step convergent synthesis could involve the preparation of a more complex phenol derivative and a functionalized propargyl electrophile separately. For example, a phenol bearing various substituents could be synthesized through a series of reactions. Concurrently, a propargyl alcohol could be modified to introduce other functional groups, and then converted to a suitable leaving group (e.g., bromide or tosylate). The final step would be the coupling of these two fragments.
This approach offers greater flexibility in the synthesis of a diverse library of propargyl aryl ethers with various substitution patterns on both the aromatic ring and the propargyl moiety.
Green Chemistry Principles in Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Traditional Williamson synthesis, while effective, often uses hazardous solvents and produces stoichiometric amounts of salt waste. acs.orgacs.org Modern approaches seek to mitigate these issues.
Key Green Strategies:
Catalysis: One of the most significant green advancements is the development of catalytic Williamson ether synthesis (CWES). acs.orgacs.org This method can use weaker, less hazardous alkylating agents like alcohols or esters at high temperatures (often above 300 °C). acs.org In a catalytic cycle, a small amount of an alkali metal benzoate (B1203000) and phenolate (B1203915) can facilitate the reaction between a phenol and an alcohol, producing water as the only byproduct and achieving high selectivity. acs.org This approach maximizes atom economy and prevents waste. acs.org
Alternative Solvents: Replacing volatile organic compounds (VOCs) with greener alternatives is a core principle. For ether synthesis, water is a highly desirable solvent. researchgate.net Micellar catalysis, using surfactants in water, can create pseudo-organic environments that facilitate the reaction between the water-insoluble phenol and alkyl halide, enhancing reactivity and simplifying product isolation. researchgate.net Other alternatives include biodegradable solvents or supercritical fluids like CO2. nih.gov
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving reagents in different phases. In the synthesis of this compound, a phase-transfer catalyst can transport the aqueous phenoxide ion into an organic phase containing the propargyl halide, or vice-versa. This allows the use of aqueous solutions of bases like sodium hydroxide (B78521) and avoids the need for anhydrous solvents and strong bases like NaH.
Energy Efficiency: The use of microwave irradiation as an alternative energy source can significantly reduce reaction times and energy consumption compared to conventional heating.
The table below compares a traditional approach with greener alternatives for the synthesis.
| Parameter | Traditional Williamson Synthesis | Green Alternative (e.g., Micellar Catalysis) | Green Alternative (CWES) |
| Solvent | Acetonitrile, DMF (VOCs) | Water researchgate.net | Solvent-free or high-boiling point |
| Alkylating Agent | Propargyl Halide (Strong) | Propargyl Halide (Strong) | Propargyl Alcohol (Weak) acs.org |
| Base/Catalyst | Stoichiometric (e.g., K2CO3, NaH) organic-synthesis.com | Catalytic (Surfactant) researchgate.net | Catalytic (Alkali Metal Benzoate) acs.org |
| Byproduct | Salt Waste (e.g., KBr, NaBr) wikipedia.org | Salt Waste (e.g., NaBr) | Water acs.org |
| Atom Economy | Moderate | Moderate | High acs.org |
Scale-Up Considerations for this compound Synthesis
Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several critical considerations related to cost, safety, efficiency, and environmental impact. wikipedia.org
Key Scale-Up Challenges and Strategies:
Reagent Selection and Cost: On an industrial scale, the cost of raw materials is paramount. While bases like NaH are effective in the lab, they are often too expensive and hazardous for large-scale production. organic-synthesis.com Cheaper alternatives like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are preferred. organic-synthesis.com Similarly, the choice between propargyl chloride and bromide would be influenced by bulk pricing and availability. The development of catalytic processes using inexpensive feedstocks like propargyl alcohol is particularly attractive for industrial applications. acs.org
Reaction Conditions and Heat Management: The Williamson ether synthesis is an exothermic reaction. On a large scale, efficient heat dissipation is crucial to prevent thermal runaways and side reactions. Industrial reactors are equipped with sophisticated cooling systems and temperature monitoring. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions like elimination, which can occur with secondary or tertiary alkyl halides. wikipedia.org
Process Type (Batch vs. Continuous): While laboratory syntheses are typically performed in batches, continuous flow processes are often more efficient and safer for industrial production. A continuous process allows for better control over reaction parameters, improved heat transfer, and higher throughput. acs.org The catalytic Williamson ether synthesis (CWES) is particularly well-suited for a continuous process where the catalyst can be retained and recirculated. acs.org
Work-up and Purification: Laboratory purification often relies on column chromatography, which is impractical and expensive for large quantities. Industrial purification methods favor techniques like distillation, crystallization, or liquid-liquid extraction. For this compound, vacuum distillation would likely be the preferred method for purification, assuming sufficient thermal stability. The use of catalytic systems that produce minimal salt byproducts is highly advantageous as it simplifies purification. acs.orgacs.org
Waste Management: The disposal of salt byproducts and organic solvent waste is a significant environmental and economic concern in industrial synthesis. Green chemistry approaches that minimize waste, such as the CWES process which produces only water, are highly desirable. acs.org Solvent recycling is also a standard practice in industrial settings to reduce costs and environmental footprint.
The following table summarizes the differences in key parameters between laboratory and industrial scale synthesis.
| Parameter | Laboratory Scale | Industrial Scale |
| Typical Batch Size | Milligrams to grams | Kilograms to tons |
| Primary Base | NaH, K2CO3, Cs2CO3 organic-synthesis.com | NaOH, K2CO3 |
| Purification Method | Column Chromatography organic-synthesis.com | Distillation, Crystallization |
| Process Control | Manual monitoring (TLC) | Automated process control systems |
| Heat Transfer | Surface area of flask | Internal cooling coils, reactor jacket |
| Economic Driver | Yield and Purity | Cost, Throughput, and Safety wikipedia.org |
Chemical Reactivity and Transformations of 1 Ethyl 2 Prop 2 Yn 1 Yl Oxy Benzene
Reactions Involving the Terminal Alkyne Moiety
The reactivity of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene is expected to be dominated by the chemistry of its terminal alkyne (prop-2-yn-1-yl) group. This functional group is a versatile handle for a wide range of organic transformations.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction for the formation of 1,2,3-triazole rings. It is anticipated that this compound would readily participate in this reaction.
In a typical CuAAC reaction, this compound would react with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole derivative. This reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance. The resulting triazole products are of significant interest in medicinal chemistry and materials science due to their unique chemical properties and biological activities.
A key feature of the CuAAC reaction is its high regioselectivity. The copper(I) catalyst exclusively directs the reaction to form the 1,4-regioisomer of the 1,2,3-triazole. This is in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. Therefore, the reaction of this compound with an azide under copper catalysis would be expected to produce a single, well-defined triazole product.
The efficiency of the CuAAC reaction can be significantly influenced by the choice of the copper source and the coordinating ligands. Common catalyst systems involve the use of copper(I) salts like CuI or the in-situ reduction of copper(II) salts (e.g., CuSO₄) with a reducing agent such as sodium ascorbate. Various ligands, often nitrogen-based chelators like tris(benzyltriazolylmethyl)amine (TBTA), can be employed to stabilize the copper(I) oxidation state and accelerate the reaction rate. The optimal catalyst system for the reaction of this compound would need to be determined experimentally.
Beyond the CuAAC, the terminal alkyne of this compound could participate in other cycloaddition reactions. For instance, uncatalyzed thermal [3+2] cycloadditions with azides would likely lead to a mixture of 1,4- and 1,5-triazole regioisomers. Other 1,3-dipoles, such as nitrile oxides, could also be employed to synthesize different five-membered heterocyclic rings.
Hydrofunctionalization reactions, where a C-H or X-H bond adds across the alkyne's carbon-carbon triple bond, represent another potential transformation for this compound. Hydroarylation, the addition of an arene C-H bond across the alkyne, can be catalyzed by various transition metals (e.g., gold, platinum, rhodium). This reaction would lead to the formation of a more complex arylated alkene, expanding the structural diversity of accessible derivatives. The regioselectivity of such an addition (Markovnikov vs. anti-Markovnikov) would be dependent on the specific catalyst and reaction conditions employed.
Hydrofunctionalization Reactions (e.g., Hydroarylation)
Reactions of the Ether Linkage
The ether linkage in this compound, while generally stable, can be cleaved under specific conditions or induced to undergo rearrangement reactions.
The cleavage of the aryl-O-propargyl ether bond can be effectively achieved using strong Lewis acids such as boron tribromide (BBr₃). This reaction is a standard method for the deprotection of phenolic hydroxyl groups. The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, which activates the C-O bond for cleavage. A bromide ion then acts as a nucleophile to displace the propargyl group, which is subsequently converted to propargyl bromide. The resulting aryloxy-boron species is then hydrolyzed upon aqueous workup to yield the corresponding phenol (B47542).
Aryl propargyl ethers, analogous to their allyl counterparts, can undergo a nih.govnih.gov-sigmatropic rearrangement known as the propargyl-Claisen rearrangement. This reaction typically requires thermal conditions to proceed. The rearrangement of this compound would initially form an allene (B1206475) intermediate, which can then undergo subsequent transformations.
Computational and experimental studies on aryl propargyl ethers have shown that the outcome of the Claisen rearrangement is highly dependent on the substitution pattern of the aromatic ring. acs.orgnsf.govnih.govfigshare.comacs.org Rearrangement to an unsubstituted ortho position often leads to the formation of a benzopyran, while rearrangement to a substituted ortho carbon can result in the formation of a tricyclic core. acs.orgnsf.govnih.govfigshare.comacs.org
| Substrate | Solvent | Temperature (°C) | Product(s) | Yield (%) |
| Unsymmetrically substituted aryl propargyl ether | Toluene | Reflux | Benzopyran | 69 |
| Lactone-fused aryl propargyl ether | Toluene | Reflux | Tricyclic compound | 55 |
This table summarizes experimental results for the Claisen rearrangement of related aryl propargyl ethers, highlighting the influence of substitution on the reaction outcome. acs.org
Reactions of the Substituted Benzene (B151609) Ring
The reactivity of the benzene ring in this compound is significantly influenced by the two substituents: the ethyl group (-CH₂CH₃) and the propargyloxy group (-OCH₂C≡CH). These groups not only affect the rate of reaction but also dictate the position of substitution for incoming electrophiles.
Electrophilic Aromatic Substitution (considering directing effects of ethyl and oxypropargyl groups)
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The ethyl and propargyloxy substituents on the benzene ring in this compound play a crucial role in determining the regioselectivity of such reactions.
Both the ethyl group and the propargyloxy group are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.orgchemistrytalk.org This activation occurs because both groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles.
The ethyl group is a weakly activating, ortho, para-director. It donates electron density primarily through an inductive effect.
The propargyloxy group (-OCH₂C≡CH) is considered an activating, ortho, para-director. The oxygen atom directly attached to the benzene ring has lone pairs of electrons that can be delocalized into the ring through resonance, a powerful electron-donating effect. libretexts.orgorganicchemistrytutor.com This resonance effect strongly activates the ortho and para positions relative to the propargyloxy group.
When both an ethyl group and a propargyloxy group are present on the benzene ring, their directing effects are combined. In this compound, the propargyloxy group at position 2 is a more powerful activating group than the ethyl group at position 1 due to its ability to donate electrons via resonance. Therefore, the directing effect of the propargyloxy group will be dominant in determining the position of electrophilic attack.
The available positions for substitution on the benzene ring are C3, C4, C5, and C6.
Position 6 is ortho to the ethyl group and ortho to the propargyloxy group.
Position 4 is para to the ethyl group and meta to the propargyloxy group.
Position 3 is meta to the ethyl group and ortho to the propargyloxy group.
Position 5 is meta to both the ethyl and propargyloxy groups.
Considering the stronger directing effect of the propargyloxy group, the primary sites of electrophilic attack will be the positions ortho and para to it. However, the para position is occupied by the ethyl group. Therefore, the incoming electrophile will be directed to the positions ortho to the propargyloxy group, which are positions 3 and 6.
Steric hindrance from the adjacent ethyl group might slightly disfavor substitution at position 3. However, the electronic activation at this position by the propargyloxy group is significant. Position 6 is also activated by both the propargyloxy and the ethyl group, making it a likely site for substitution. Therefore, a mixture of products substituted at positions 3 and 6 would be expected, with the relative amounts depending on the specific electrophile and reaction conditions.
| Substituent | Position | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| Ethyl (-CH₂CH₃) | 1 | Weakly Activating | ortho, para |
| Propargyloxy (-OCH₂C≡CH) | 2 | Activating | ortho, para |
Table 1. Directing Effects of Substituents in this compound
| Position | Relation to Ethyl Group | Relation to Propargyloxy Group | Predicted Reactivity |
| 3 | meta | ortho | Highly Favored |
| 4 | para | meta | Less Favored |
| 5 | meta | meta | Least Favored |
| 6 | ortho | ortho | Highly Favored (potential steric hindrance) |
Table 2. Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
Reduction of Aromatic Ring (if applicable)
The reduction of the aromatic ring of this compound to a cyclohexane derivative is a chemically feasible transformation, although it typically requires more forcing conditions than the reduction of simple alkenes or alkynes.
Catalytic Hydrogenation:
The benzene ring can be reduced to a cyclohexane ring via catalytic hydrogenation. This reaction usually requires high pressures of hydrogen gas and elevated temperatures in the presence of a metal catalyst such as rhodium, ruthenium, or nickel. libretexts.orgyoutube.com Under these conditions, the double bonds of the benzene ring are saturated. It is important to note that under such vigorous conditions, the alkyne functionality in the propargyloxy group would also be reduced.
Reaction: this compound + 6 H₂ → 1-Ethyl-2-(propyloxy)cyclohexane
Catalysts: Rh/C, RuO₂, Ni
Conditions: High pressure, elevated temperature
Birch Reduction:
The Birch reduction is another method for the reduction of aromatic rings, which proceeds via a different mechanism involving dissolving metals (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. libretexts.orgyoutube.com This reaction typically reduces the aromatic ring to a 1,4-cyclohexadiene. The regioselectivity of the Birch reduction is dependent on the nature of the substituents on the aromatic ring.
For benzene rings with electron-donating groups, such as the ethyl and propargyloxy groups, the reduction occurs at the meta and para positions relative to the electron-donating group. In the case of this compound, the presence of two electron-donating groups would lead to a mixture of diene products. The alkyne group in the side chain may also be reduced under Birch conditions.
| Reduction Method | Reagents and Conditions | Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, Rh/C or RuO₂ or Ni, high pressure, high temperature | 1-Ethyl-2-(propyloxy)cyclohexane |
| Birch Reduction | Na or Li, liquid NH₃, alcohol | Mixture of 1-ethyl-2-(propyloxy)-1,4-cyclohexadiene isomers |
Table 3. Potential Reduction Reactions of the Aromatic Ring in this compound
Spectroscopic and Structural Elucidation of 1 Ethyl 2 Prop 2 Yn 1 Yl Oxy Benzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides profound insights into the molecular framework by probing the magnetic properties of atomic nuclei. For 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene, ¹H and ¹³C NMR are fundamental in assigning the specific protons and carbons within the aromatic, alkyl, and alkyne moieties.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, ethyl, and propargyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Aromatic Protons: The four protons on the benzene (B151609) ring will appear in the aromatic region, typically between δ 6.8 and 7.5 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) are determined by their position relative to the electron-donating ethyl and propargyloxy groups.
Alkyl Protons: The ethyl group will give rise to two signals: a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring, and a triplet for the terminal methyl protons (-CH₃). The quartet is expected around δ 2.6 ppm, while the triplet should appear at approximately δ 1.2 ppm, with a typical coupling constant (J) of about 7.5 Hz.
Alkyne Protons: The propargyl group will show a singlet for the two methylene protons (-O-CH₂-) adjacent to the ether linkage, expected around δ 4.7 ppm. The terminal alkyne proton (-C≡C-H) will appear as a singlet at approximately δ 2.5 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 6.8 - 7.5 | m | - |
| -O-CH₂-C≡CH | ~4.7 | s | - |
| Ar-CH₂-CH₃ | ~2.6 | q | ~7.5 |
| -C≡C-H | ~2.5 | s | - |
Data are predicted based on analogous compounds.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
Aromatic Carbons: The six carbons of the benzene ring will resonate in the downfield region of the spectrum, typically between δ 110 and 160 ppm. The carbons directly attached to the oxygen and the ethyl group (C1 and C2) will have distinct chemical shifts compared to the other four aromatic carbons.
Alkyl Carbons: The ethyl group will show two signals: one for the methylene carbon (-CH₂-) around δ 23 ppm and another for the methyl carbon (-CH₃) at approximately δ 16 ppm.
Alkyne Carbons: The propargyl group will exhibit three distinct carbon signals. The methylene carbon adjacent to the ether oxygen (-O-CH₂-) is expected around δ 56 ppm. The two sp-hybridized carbons of the alkyne will appear in the range of δ 75-80 ppm, with the terminal carbon (-C≡C-H) being slightly more downfield than the internal one.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | ~155 |
| Aromatic C-C₂H₅ | ~130 |
| Aromatic C-H | 110 - 130 |
| -C≡C-H | ~80 |
| -C≡C-H | ~75 |
| -O-CH₂-C≡CH | ~56 |
| Ar-CH₂-CH₃ | ~23 |
Data are predicted based on analogous compounds.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, a cross-peak between the quartet of the ethyl methylene protons and the triplet of the methyl protons would confirm their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded protons and carbons. This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For example, the methylene protons of the propargyl group would show a correlation to the aromatic carbon at the point of attachment (C1), confirming the ether linkage. Similarly, the methylene protons of the ethyl group would show a correlation to the adjacent aromatic carbon (C2). beilstein-journals.org
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound will display several key absorption bands that are indicative of its structure.
Alkyne Group: The terminal alkyne will give rise to two characteristic vibrations: a sharp, weak absorption band for the C≡C triple bond stretch, typically appearing around 2100-2140 cm⁻¹, and a strong, sharp band for the ≡C-H stretch at approximately 3300 cm⁻¹.
Ether Group: The C-O-C ether linkage will produce a strong absorption band in the fingerprint region, typically in the range of 1250-1000 cm⁻¹. This is due to the C-O stretching vibration.
Table 3: Characteristic IR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |
| Alkyne | C≡C stretch | 2100-2140 | Weak, Sharp |
Data are predicted based on characteristic group frequencies.
The benzene ring also has characteristic vibrations that will be visible in the IR spectrum.
C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring typically results in several medium to weak absorption bands in the region of 1600-1450 cm⁻¹.
C-H Stretching: The aromatic C-H stretching vibrations occur at wavenumbers just above 3000 cm⁻¹.
C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the aromatic C-H bonds are found in the 900-675 cm⁻¹ region and are indicative of the substitution pattern on the benzene ring. For a 1,2-disubstituted benzene, a strong absorption is expected in the range of 770-735 cm⁻¹. beilstein-journals.orgnist.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the structural elucidation of novel compounds like this compound, it provides crucial information about the molecular weight and elemental composition, as well as insights into the molecule's structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio to a high degree of accuracy (typically within 0.001 Da), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound, with a chemical formula of C₁₁H₁₂O, the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass to confirm the elemental composition.
Table 1: Theoretical Exact Mass for this compound
| Molecular Formula | Ion Type | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₁₁H₁₂O | [M+H]⁺ | 173.0961 |
| C₁₁H₁₂O | [M+Na]⁺ | 195.0780 |
Note: These values are calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O).
The confirmation of the molecular formula through HRMS is a fundamental step in the characterization of newly synthesized derivatives of this compound.
Fragmentation Pattern Analysis for Structural Information
In addition to providing the exact mass, mass spectrometry can be used to deduce the structure of a molecule by analyzing its fragmentation pattern. When the ionized molecule (molecular ion) passes through the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecular structure.
For this compound, the fragmentation pattern would be expected to arise from the cleavage of its key functional groups. The ether linkage and the propargyl and ethyl side chains are likely points of fragmentation.
Table 2: Plausible Mass Spectrometry Fragments for this compound
| Fragment Ion (m/z) | Possible Structure/Loss |
|---|---|
| 157 | [M-CH₃]⁺ |
| 143 | [M-C₂H₅]⁺ |
| 133 | [M-C₃H₃]⁺ (Loss of propargyl group) |
| 121 | [M-C₄H₅O]⁺ |
The analysis of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the ethyl and propargyloxy groups on the benzene ring.
X-ray Crystallography
While mass spectrometry provides information about the molecule in the gas phase, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for structure determination when a suitable single crystal of the compound can be grown.
Solid-State Structure Determination and Conformational Analysis
X-ray crystallography can determine bond lengths, bond angles, and torsion angles with very high precision. For this compound, this would allow for a detailed conformational analysis. Key structural parameters that would be determined include the orientation of the ethyl and propargyloxy substituents relative to the plane of the benzene ring.
The flexibility of the ether linkage and the rotation around the C-C single bonds of the ethyl group mean the molecule can adopt various conformations. The crystal structure would reveal the lowest energy conformation in the solid state.
Intermolecular Interactions (e.g., π-π stacking, C-H···O hydrogen bonds)
Beyond the structure of a single molecule, X-ray crystallography provides invaluable information about how molecules pack together in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions.
For this compound, several types of intermolecular interactions would be anticipated:
π-π stacking: The aromatic benzene rings can stack on top of each other, an interaction that is important for the stability of the crystal structure.
C-H···π interactions: The hydrogen atoms of the ethyl and propargyl groups can interact with the electron-rich π-system of the benzene ring of neighboring molecules.
C-H···O hydrogen bonds: Weak hydrogen bonds can form between the hydrogen atoms on the alkyl chains and the oxygen atom of the ether group on an adjacent molecule.
The presence and geometry of these interactions are crucial for understanding the solid-state properties of the compound and for the rational design of new materials with desired properties.
Computational and Theoretical Chemistry Studies of 1 Ethyl 2 Prop 2 Yn 1 Yl Oxy Benzene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netresearchgate.netresearchgate.net Calculations for 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene would typically be performed using a functional like B3LYP combined with a basis set such as 6-311+G(d,p) to provide a detailed understanding of its properties. researchgate.netresearchgate.net
The first step in a computational study is geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule. arxiv.orgresearchgate.net For this compound, the key degrees of freedom are the dihedral angles around the C(aryl)-O, O-CH₂, and the orientation of the ethyl group.
Conformational analysis of the analogous phenyl propargyl ether reveals different stable conformations depending on the orientation of the propargyl group relative to the benzene (B151609) ring. researchgate.net The presence of the ortho-ethyl group in this compound would introduce steric hindrance, influencing the preferred conformation. The most stable conformer would likely position the bulky ethyl and propargyloxy groups to minimize steric clash. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Optimized Geometrical Parameters for this compound Data estimated based on DFT calculations of analogous aryl ethers and alkynes.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(aryl)-O | ~1.37 Å |
| Bond Length | O-CH₂ | ~1.43 Å |
| Bond Length | CH₂-C≡ | ~1.47 Å |
| Bond Length | C≡C | ~1.21 Å |
| Bond Length | C≡C-H | ~1.07 Å |
| Bond Angle | C(aryl)-O-CH₂ | ~118° |
| Bond Angle | O-CH₂-C≡ | ~109° |
| Bond Angle | CH₂-C≡C | ~178° |
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals. researchgate.net
For this compound, the HOMO is expected to be a π-orbital localized primarily on the electron-rich aromatic ring. The LUMO is anticipated to be a π*-antibonding orbital, also with significant contributions from the benzene ring and potentially the propargyl group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net
An electrostatic potential (ESP) map would visualize the charge distribution. The oxygen atom of the ether linkage would exhibit a region of high negative potential (red), indicating its nucleophilic character. The acidic proton of the terminal alkyne would show a region of positive potential (blue), highlighting its susceptibility to deprotonation by a base.
Table 2: Predicted Frontier Orbital Energies and Related Properties Values are typical for aryl propargyl ethers based on DFT calculations.
| Property | Predicted Value (eV) | Description |
|---|---|---|
| E(HOMO) | ~ -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| E(LUMO) | ~ -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | ~ 6.0 eV | Indicator of chemical stability and reactivity |
Theoretical vibrational frequency calculations are instrumental in assigning experimental infrared (IR) and Raman spectra. acs.orgmdpi.com By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. nih.gov These calculated frequencies and their corresponding intensities can be compared with experimental spectra to confirm the structure of the synthesized molecule.
For this compound, characteristic vibrational modes would include the sharp C≡C-H stretching vibration, the C≡C triple bond stretch, aromatic C-H stretches, and the C-O-C ether stretches. Anharmonic calculations can provide even more accurate frequencies that are closer to experimental values. researchgate.netfrontiersin.org
Table 3: Predicted Characteristic Vibrational Frequencies Frequencies are typical ranges for the specified functional groups.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| ≡C-H Stretch | Terminal Alkyne | ~3300 |
| C-H Stretch (Aromatic) | Benzene Ring | 3100-3000 |
| C-H Stretch (Aliphatic) | Ethyl & Propargyl CH₂ | 3000-2850 |
| C≡C Stretch | Alkyne | ~2120 |
| C=C Stretch (Aromatic) | Benzene Ring | 1600-1450 |
| C-O Stretch (Aryl Ether) | Ar-O-CH₂ | ~1250 (asymmetric) |
| C-O Stretch (Alkyl Ether) | Ar-O-CH₂ | ~1040 (symmetric) |
Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict ¹H and ¹³C NMR chemical shifts. modgraph.co.uk These predictions are invaluable for assigning complex spectra and confirming molecular structures. The accuracy of these predictions depends on the level of theory and the quality of the optimized geometry. nih.gov
For this compound, distinct signals would be predicted for the aromatic protons, the ethyl group protons (a quartet and a triplet), the methylene (B1212753) protons of the propargyl group (a doublet), and the acetylenic proton (a triplet). Similarly, unique chemical shifts would be calculated for each carbon atom in the molecule.
Table 4: Predicted ¹H NMR Chemical Shift Ranges Predicted values (in ppm) are relative to TMS and based on empirical data for similar structural motifs.
| Proton Type | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic (C₆H₄) | 6.8 - 7.3 | Multiplets |
| Propargyl (O-CH₂) | ~4.7 | Doublet (d) |
| Ethyl (Ar-CH₂) | ~2.7 | Quartet (q) |
| Acetylenic (C≡C-H) | ~2.5 | Triplet (t) |
| Ethyl (CH₃) | ~1.2 | Triplet (t) |
Quantum Chemical Descriptors for Reactivity Prediction
From the HOMO and LUMO energies derived from DFT calculations, several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. researchgate.netrasayanjournal.co.in These descriptors provide a quantitative measure of chemical reactivity and stability.
Ionization Potential (I) ≈ -E(HOMO)
Electron Affinity (A) ≈ -E(LUMO)
Chemical Hardness (η) = (I - A) / 2
Electronic Chemical Potential (μ) = -(I + A) / 2
Electrophilicity Index (ω) = μ² / (2η)
A high chemical hardness value indicates high stability and low reactivity. researchgate.net The electrophilicity index measures the ability of a species to accept electrons. nih.gov These descriptors are crucial in quantitative structure-activity relationship (QSAR) studies. researchgate.netnih.gov
Table 5: Predicted Quantum Chemical Descriptors Calculated based on the predicted HOMO/LUMO energies.
| Descriptor | Predicted Value (eV) |
|---|---|
| Ionization Potential (I) | ~6.5 |
| Electron Affinity (A) | ~0.5 |
| Chemical Hardness (η) | ~3.0 |
| Electrophilicity Index (ω) | ~2.3 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, a key reaction is the thermal Claisen rearrangement, a nsf.govnsf.gov-sigmatropic rearrangement common to aryl propargyl ethers. rsc.orgnih.gov
DFT studies on the Claisen rearrangement of aryl propargyl ethers have shown that the reaction proceeds through a concerted pericyclic transition state to form an allenic cyclohexadienone intermediate. researchgate.net The activation free energy (ΔG‡) for this rate-determining step is typically calculated to be around 38 kcal/mol. nih.gov
For this compound, the rearrangement would occur at one of the ortho positions. Since one ortho position is blocked by the ethyl group, the rearrangement would exclusively migrate the propargyl group to the other ortho position (C6). This would be followed by subsequent reactions of the allene (B1206475) intermediate, such as tautomerization and electrocyclization, to yield chromene (benzopyran) derivatives. nsf.govresearchgate.net Computational modeling can map out the entire potential energy surface for this transformation, providing detailed insights into the reaction kinetics and selectivity.
Transition State Characterization
The Claisen rearrangement of an aryl propargyl ether, such as this compound, is a concerted, unimolecular process. mychemblog.com Computational studies on analogous systems reveal that the reaction proceeds through a highly organized, six-membered cyclic transition state. organic-chemistry.orgacs.org
Key features of the transition state, as determined by computational methods like Density Functional Theory (DFT) for similar ethers, include: rsc.orgsemanticscholar.org
Concerted Bond Reorganization: The transition state is characterized by the simultaneous breaking of the ether oxygen—propargyl carbon (C-O) bond and the formation of a new carbon-carbon (C-C) bond between the terminal carbon of the propargyl group and an ortho-carbon of the benzene ring. semanticscholar.org
Chair-like Conformation: The reaction preferably proceeds via a chair-like transition state geometry, which is generally lower in energy than the alternative boat-like conformation. organic-chemistry.org This organized structure helps to explain the high stereoselectivity often observed in Claisen rearrangements. acs.org
Aromaticity Disruption: During the rearrangement, the aromaticity of the benzene ring is temporarily disrupted as the ortho-carbon rehybridizes to form the new C-C bond, leading to a transient cyclohexadienone intermediate. rsc.org
Geometric Parameters: Optimized transition state structures from DFT calculations on model compounds show specific interatomic distances for the forming and breaking bonds. For the rearrangement of allyl phenyl ether, a close analog, the transition state involves a partially formed C-C bond and a partially broken C-O bond. rsc.orgresearchgate.net The electronic structure of the transition state can feature non-bonding electron density that acts as a "bridgehead" for the construction of the new C-C bond. semanticscholar.orgrsc.org
The ethyl group at the C1 position of the benzene ring in this compound is expected to exert steric and electronic effects that could influence the regioselectivity and energy barrier of the rearrangement, although specific computational data on this substitution pattern is not available.
Energy Profiles of Key Reactions
The primary reaction pathway for this compound under thermal conditions is the nsf.govnsf.gov-sigmatropic Claisen rearrangement to form 2-allyl-6-ethylphenol (after tautomerization of the initial intermediate). Computational studies provide quantitative insight into the energy landscape of this transformation, particularly the activation energy (Gibbs free energy of activation, ΔG‡), which determines the reaction rate.
Computational investigations of the Claisen rearrangement of substituted aryl propargyl ethers provide the most relevant energetic data. These studies show that the reaction typically has a significant energy barrier, consistent with the need for elevated temperatures. nsf.gov For example, DFT calculations on an amino-substituted aryl propargyl ether revealed a Gibbs free energy barrier of 29.1 kcal/mol for the rearrangement to one ortho position. nsf.gov The reaction was also found to be exergonic, with a negative Gibbs free energy change (ΔG) of -4.6 kcal/mol. nsf.gov
The energy profile is influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as a nitro group, can alter the activation barrier. For a nitro-substituted aryl propargyl ether, the calculated activation barrier for rearrangement to one ortho position was 30.7 kcal/mol, while rearrangement to the other ortho position had a barrier of 32.6 kcal/mol. nsf.gov This highlights how substituents can influence the regioselectivity of the reaction by creating different energy barriers for migration to the two non-equivalent ortho positions. nsf.gov
The following table summarizes representative activation energies from computational studies on model aryl propargyl ethers, which can be considered analogous to the rearrangement of this compound.
| Model Compound | Reaction Pathway | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |
| Amino-substituted aryl propargyl ether | Rearrangement to C2 | 29.1 |
| Nitro-substituted aryl propargyl ether | Rearrangement to C2 | 30.7 |
| Nitro-substituted aryl propargyl ether | Rearrangement to C6 | 32.6 |
Data sourced from computational studies on substituted aryl propargyl ethers. nsf.gov
These computational findings indicate that the Claisen rearrangement of this compound is a kinetically controlled process with a substantial activation energy, requiring thermal input to proceed at a significant rate.
Advanced Applications of 1 Ethyl 2 Prop 2 Yn 1 Yl Oxy Benzene in Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Building Block
There is no specific information available in the scientific literature detailing the use of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene as a direct precursor for the synthesis of complex organic molecules. While the propargyl ether moiety is a versatile functional group that can participate in various organic reactions, such as cycloadditions, coupling reactions, and rearrangements, no published examples specifically utilize this starting material for the construction of intricate molecular frameworks.
No research has been found that describes the integration of this compound into polymer architectures. There are no documented instances of its use as a monomer, a cross-linking agent, or a thermally reactive end-capping agent for thermosetting polymers. The terminal alkyne presents a reactive site suitable for polymerization or cross-linking reactions, such as "click" chemistry or thermal curing, but specific studies on this compound are absent.
Application in Supramolecular Chemistry (e.g., design of host-guest systems involving alkyne)
The application of this compound in the field of supramolecular chemistry has not been reported. There are no studies on its use in the design and synthesis of host-guest systems where the alkyne functionality would be involved in non-covalent interactions, such as hydrogen bonding or π-π stacking, to form larger, organized molecular assemblies.
Advanced Material Science: Precursors for Functional Materials
Information regarding the use of this compound as a precursor for hybrid organic-inorganic materials is not available. The alkyne group could potentially be used to functionalize inorganic surfaces or nanoparticles, but no such research has been published.
There is no evidence in the literature of this compound being utilized in the formation of self-assembled systems. While alkynes can, in some contexts, drive self-assembly through specific interactions or by undergoing polymerization to form ordered structures, no such behavior has been documented for this compound.
Ligand Design and Coordination Chemistry
The molecular architecture of this compound incorporates a propargyl ether moiety, which is a key functional group capable of acting as a ligand in coordination chemistry. The terminal alkyne of the propargyl group presents a region of high electron density, making it suitable for coordinating to metal centers. This interaction is a cornerstone for the design of a diverse array of organometallic complexes with potential applications in catalysis and materials science.
The versatility of the propargyl group allows it to be a building block in the synthesis of more complex structures. mdpi.com The coordination of metal fragments to the alkyne can lead to the formation of both mononuclear and heterobimetallic complexes. For instance, propargyl functionalized substrates have been successfully used to prepare gold(I) phosphine (B1218219) complexes. nih.gov These complexes can then react with other metal precursors, such as those of copper or silver, to form heterobimetallic structures where the second metal is π-coordinated to the alkyne bond. nih.govrsc.org This approach suggests that this compound could be a precursor to novel heterometallic systems.
The stability and reactivity of the resulting metal complexes are influenced by the nature of the metal and the ancillary ligands. The ethyl and propargyloxy substituents on the benzene (B151609) ring of this compound can influence the electronic properties of the alkyne, thereby modulating the strength of the metal-alkyne interaction. Furthermore, the ether oxygen atom could potentially participate in coordination, leading to chelate complexes with enhanced stability.
The potential of this compound as a ligand can be explored in the synthesis of various coordination compounds. The following table outlines hypothetical examples of such complexes and their potential characteristics, based on the known coordination chemistry of similar propargyl derivatives.
| Metal Center | Ancillary Ligands | Potential Complex Structure | Potential Applications |
| Gold(I) | Triphenylphosphine | Mononuclear Au(I) complex with the alkyne acting as a σ-ligand. | Homogeneous catalysis, medicinal chemistry. |
| Copper(I) | Phosphine ligands | π-complex where the Cu(I) center is coordinated to the alkyne bond. | Catalysis, materials science. |
| Silver(I) | Phosphine ligands | Heterobimetallic Au(I)-Ag(I) complex with Ag(I) π-coordinated to the alkyne of the gold complex. | Enhanced catalytic activity, synergistic effects. nih.gov |
| Palladium(0) | Phosphine ligands | η²-alkyne complex. | Cross-coupling reactions, organic synthesis. |
The synthesis of such complexes would typically involve the reaction of this compound with a suitable metal precursor in an appropriate solvent. Characterization of the resulting complexes would rely on techniques such as NMR spectroscopy, X-ray crystallography, and infrared spectroscopy to confirm the coordination of the propargyl ether moiety to the metal center. The development of such coordination complexes opens avenues for new catalytic systems and functional materials.
Future Research Directions and Challenges
Development of Novel and Efficient Synthetic Routes for 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene
The synthesis of this compound is foundational to any investigation of its properties and applications. While standard etherification methods are likely applicable, future research should focus on developing novel, efficient, and sustainable synthetic routes. A primary challenge lies in the regioselective synthesis of the precursor, 2-ethylphenol (B104991). Current methods for producing substituted phenols can be limited in their regiochemical control, often yielding mixtures of ortho- and para-isomers. oregonstate.edu
Future synthetic strategies could explore:
Advanced Catalytic Systems: The use of transition metal catalysts or organocatalysts could enable more selective and efficient etherification reactions under milder conditions. This could involve the development of catalysts that are more tolerant of the alkyne functionality.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible production process.
Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, minimize waste, and employ renewable starting materials is a critical future direction. This could involve exploring enzymatic or photocatalytic methods for the synthesis of the phenol (B47542) precursor or the final etherification step. researchgate.net
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Traditional Williamson Ether Synthesis | Well-established, readily available reagents | Use of strong bases, potential for side reactions |
| Transition Metal-Catalyzed Etherification | Milder reaction conditions, higher selectivity | Catalyst cost and sensitivity, ligand design |
| Phase-Transfer Catalysis | Mild conditions, simple work-up | Catalyst efficiency, substrate scope |
| Flow Chemistry | Improved safety and scalability, precise control | Initial setup cost, potential for clogging |
Exploration of Undiscovered Reactivity Profiles of the Compound
The reactivity of aryl propargyl ethers is a rich field of study, with the Claisen rearrangement being a prominent transformation. nsf.govacs.org This acs.orgacs.org-sigmatropic rearrangement can lead to the formation of various carbocyclic and heterocyclic scaffolds. nsf.govacs.org For this compound, the Claisen rearrangement would likely proceed through an allene (B1206475) intermediate, which could then undergo further reactions such as intramolecular Diels-Alder cycloadditions or electrocyclizations. nsf.govacs.org The ethyl group at the ortho position is expected to influence the regioselectivity of this rearrangement. acs.org
Beyond the Claisen rearrangement, the alkyne functionality opens the door to a wide range of transformations, including:
Click Chemistry: The terminal alkyne is a prime candidate for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, allowing for the facile conjugation of this molecule to other chemical entities.
Metal-Catalyzed Cyclizations: Coinage metals such as gold and silver are known to catalyze the cyclization of propargyl derivatives, leading to the formation of various heterocyclic systems. acs.org
Polymerization: The alkyne group can participate in polymerization reactions, potentially leading to the formation of novel polymers with interesting electronic or material properties.
Sonogashira and other Cross-Coupling Reactions: The terminal alkyne can be coupled with various aryl or vinyl halides to construct more complex molecular architectures.
Future research should systematically explore these and other potential reactions to fully map the reactivity landscape of this compound.
Innovative Applications in Non-Biological Fields
The unique chemical structure of this compound makes it an attractive building block for the development of novel materials with innovative applications in non-biological fields.
Porous Organic Polymers: The synthesis of porous organic polymers from simple building blocks has garnered significant attention for applications in gas capture, metal sensing, and heterogeneous catalysis. nih.gov The rigid structure of the aromatic ring and the reactive alkyne handle make this compound a promising monomer for the synthesis of such materials. The sulfur-containing analogues of aryl ethers have shown promise in the capture of noble metals from water. nih.gov
Advanced Composites: Propargyl ether-terminated oligomers have been used to create composites with high thermal stability and desirable mechanical properties. researchgate.net this compound could serve as a monomer or a cross-linking agent in the development of high-performance polymers and composites.
Organic Electronics: The conjugated systems that can be derived from the alkyne functionality suggest potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Functional Surfaces: The ability to attach this molecule to surfaces via "click" chemistry could be used to create functionalized materials with tailored properties, such as hydrophobicity, chemical resistance, or specific binding capabilities.
The potential applications are summarized in the table below:
| Application Area | Key Feature of the Compound | Potential Impact |
| Materials Science | Rigid aromatic core, reactive alkyne | Development of porous polymers for sensing and catalysis |
| Polymer Chemistry | Propargyl ether functionality | Creation of high-performance composites with enhanced thermal and mechanical stability |
| Organic Electronics | Potential for extended conjugation | Design of novel materials for optoelectronic devices |
| Surface Chemistry | Terminal alkyne for "click" reactions | Fabrication of functional surfaces with tailored properties |
Advanced Computational Studies for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for understanding and predicting the reactivity of organic molecules. acs.orgnih.gov For aryl propargyl ethers, computational studies have been instrumental in elucidating the mechanisms of the Claisen rearrangement, explaining the effects of substituents on reactivity and regioselectivity, and predicting the feasibility of different reaction pathways. nsf.govacs.orgresearchgate.net
Future computational studies on this compound should focus on:
Predicting Reaction Outcomes: DFT calculations can be used to model the transition states and intermediates of various potential reactions, allowing for the prediction of the most likely products and the optimization of reaction conditions.
Understanding Substituent Effects: The influence of the ethyl group on the electronic structure and reactivity of the molecule can be systematically investigated. This will provide valuable insights for the design of related molecules with tailored properties.
Designing Novel Catalysts: Computational modeling can aid in the design of new catalysts that can selectively promote desired transformations of this compound.
Simulating Material Properties: For applications in materials science, computational methods can be used to predict the properties of polymers or other materials derived from this compound, such as their porosity, mechanical strength, and electronic properties.
By combining advanced computational studies with experimental work, a deeper understanding of the chemistry of this compound can be achieved, accelerating the discovery of its novel properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
